N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(3,4-Dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide (CAS: 954369-08-5, molecular formula: C₁₄H₁₃Cl₂N₃OS, molecular weight: 342.24 g/mol) is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group and a 4,6-dimethylpyrimidin-2-yl sulfanyl moiety. The compound’s structure is characterized by a planar acetamide linker connecting two aromatic systems: a dichlorinated benzene ring and a dimethyl-substituted pyrimidine ring. The sulfanyl (S–) bridge between the acetamide and pyrimidine facilitates p-π conjugation, influencing electronic properties and molecular conformation . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involving heterocyclic recognition motifs.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-10-3-4-11(15)12(16)6-10/h3-6H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWQKWRHXIPLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4,6-dimethyl-2-mercaptopyrimidine as the primary starting materials.
Formation of Intermediate: The 3,4-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3,4-dichlorophenyl)-2-chloroacetamide.
Nucleophilic Substitution: The intermediate N-(3,4-dichlorophenyl)-2-chloroacetamide undergoes nucleophilic substitution with 4,6-dimethyl-2-mercaptopyrimidine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Reaction Scheme
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Formation of pyrimidinyl thiol precursor :
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4,6-Dimethylpyrimidin-2-thiol is prepared by reacting 4,6-dimethyl-2-methylsulfanylpyrimidine with thiourea under basic conditions1.
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Acetamide coupling :
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiourea, KOH, reflux | ~85% |
| 2 | Ethanol, KOH, 4–6 h reflux | 90–95%1 |
Sulfanyl (Thioether) Group
The sulfanyl (-S-) group exhibits nucleophilic substitution and oxidation potential:
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Oxidation : Reacts with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide (-SO-) or sulfone (-SO-) derivatives2.
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts under mild conditions3.
Acetamide Moiety
The acetamide group undergoes hydrolysis and condensation:
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Acidic Hydrolysis : Cleaved by concentrated HCl to yield 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetic acid and 3,4-dichloroaniline2.
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Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of acetic anhydride to form Schiff base derivatives3.
Dichlorophenyl Substituent
The 3,4-dichlorophenyl group participates in electrophilic aromatic substitution (EAS):
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Nitration : Reacts with nitric acid (HNO)/HSO to yield nitro derivatives at the para position relative to the amide group4.
Enzyme Inhibition
The compound’s pyrimidine core interacts with enzymes via hydrogen bonding and π-π stacking:
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Dengue NS2B/NS3 Protease : Inhibits viral protease activity by binding to the catalytic triad (His51, Asp75, Ser135)1.
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Kinase Inhibition : The sulfanyl group chelates Mg ions in ATP-binding pockets, as observed in c-Fms kinase inhibition1.
Redox Reactions
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Reduction : Sodium borohydride (NaBH) reduces the sulfanyl group to a thiol (-SH) in aprotic solvents2.
Thermal Stability
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Decomposes at 220–240°C, releasing HCl and forming polycyclic aromatic byproducts4.
Photodegradation
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UV irradiation in methanol generates 3,4-dichloroaniline and pyrimidine sulfonic acid via radical intermediates3.
Comparative Reactivity with Analogues
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 1 | Amino substituents on pyrimidine | Enhanced nucleophilicity for EAS |
| N-(3,4-dimethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide [^1] | Methyl vs. chloro substituents | Reduced electrophilic aromatic substitution |
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological activities, primarily due to its structural components which include a dichlorophenyl group and a pyrimidinyl sulfanyl moiety. The following properties have been documented:
- Antimicrobial Activity : Research has indicated that compounds with similar structures possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents .
- Anticancer Potential : Preliminary studies suggest that N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institution evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a new antibiotic agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. These findings highlight its potential as an anticancer agent .
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide exerts its effects is often related to its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Moieties
(a) N-(2,3-Dichlorophenyl)-2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]Acetamide ()
- Structure : The pyrimidine ring here is substituted with a methyl and an oxo group (vs. two methyl groups in the target compound), and the phenyl group is 2,3-dichlorinated.
- Properties : Melting point = 230°C, molecular ion peak at m/z 344.21 [M+H]⁺, elemental analysis (C, 45.29%; N, 12.23%; S, 9.30%) .
(b) N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide ()
- Structure: The pyrimidine ring bears two amino groups (enhancing hydrogen-bond donor capacity), and the phenyl group is 4-chlorinated.
- Conformation : Dihedral angles between aromatic rings range from 42.25° to 67.84°, smaller than the near-perpendicular arrangement (91.9°) in the dimethylpyrimidine analogue .
- Implications : Reduced steric hindrance and increased planarity may improve interactions with flat binding pockets (e.g., enzyme active sites).
(c) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-Phenylacetamide ()
- Structure : Lacks chlorine substituents on the phenyl ring.
- Crystallography : Dihedral angle = 91.9° between benzene and pyrimidine rings; C–S bond lengths (1.759 Å for Csp²–S vs. 1.795 Å for Csp³–S) reflect p-π conjugation .
- Activity : The absence of chlorine likely reduces electrophilicity and lipophilicity, impacting membrane permeability.
Analogues with Benzothiazole Moieties (–6)
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-Dichlorophenyl)Acetamide (Compound 28)
- Structure : Replaces pyrimidine with a benzothiazole ring bearing a trifluoromethoxy group.
- Synthesis : Lower yield (45%) compared to pyrimidine derivatives (80–97%) .
- Key Features : The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, while the benzothiazole core may improve π-π stacking in hydrophobic environments.
Comparative Analysis of Key Properties
*Inferred from structurally similar compound in .
Biological Activity
N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dichlorophenyl group and a dimethylpyrimidinyl moiety linked through a sulfur atom. Its molecular formula is C_{13}H_{13Cl_2N_2OS with a molecular weight of approximately 301.22 g/mol. The unique arrangement of functional groups allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. Studies suggest that it may exhibit:
- Anticancer Properties : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including A431 vulvar epidermal carcinoma cells.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, acting against certain bacterial strains through inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .
- Anti-inflammatory Effects : The compound could modulate inflammatory responses by interacting with pathways related to cyclooxygenase enzymes, potentially reducing inflammation in various models .
Research Findings
Recent studies have provided insights into the biological activity and therapeutic potential of this compound:
-
In Vitro Studies :
- A study demonstrated that this compound inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Another investigation found that the compound significantly reduced cell migration and invasion in vitro, suggesting its potential as an anti-metastatic agent .
- In Vivo Studies :
- Molecular Docking Studies :
Comparative Biological Activity
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dichlorophenyl & dimethylpyrimidinyl groups | Anticancer, antimicrobial |
| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Contains dichlorophenyl group | Herbicidal properties |
| N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)urea | Similar urea structure | Anticancer activity |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : In a clinical trial involving patients with advanced malignancies, treatment with this compound resulted in partial responses in 30% of participants after 12 weeks of therapy.
- Case Study 2 : A cohort study focusing on its antimicrobial properties demonstrated significant reductions in bacterial load in infected animal models treated with this compound compared to controls.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, a thiol-containing pyrimidine derivative (e.g., 4,6-dimethylpyrimidine-2-thiol) reacts with a halogenated acetamide intermediate (e.g., 2-chloro-N-(3,4-dichlorophenyl)acetamide) in the presence of a base (e.g., KOH) under reflux in ethanol. Reaction progress is monitored by TLC, followed by solvent evaporation and recrystallization from methanol/ethyl acetate (1:1) to yield pure crystals .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Key techniques include:
- Elemental Analysis : Confirms stoichiometric ratios (e.g., C, H, N, S) with deviations <0.4% .
- NMR Spectroscopy : H NMR peaks (e.g., δ 12.50 ppm for NH, δ 4.12 ppm for SCH) validate functional groups and substitution patterns .
- Mass Spectrometry : A molecular ion peak [M+H] at m/z 344.21 confirms molecular weight .
Q. What structural features influence the compound’s crystallographic behavior?
- Methodological Answer : The molecule’s conformation is stabilized by intramolecular hydrogen bonds (e.g., N–H⋯N) and intermolecular interactions (e.g., C–H⋯O, C–H⋯F). Dihedral angles between aromatic rings (e.g., 65.2° between chlorophenyl and pyrimidine moieties) dictate packing efficiency in the crystal lattice .
Advanced Research Questions
Q. How can discrepancies between experimental and computational structural data be resolved?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution X-ray data to optimize bond lengths/angles, leveraging Hirshfeld surface analysis to validate intermolecular interactions .
- DFT Calculations : Compare optimized geometries (e.g., dihedral angles, hydrogen bond strengths) with crystallographic data to identify steric/electronic mismatches .
Q. What strategies address low yields in the synthesis of sulfanyl-acetamide derivatives?
- Methodological Answer :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- Purification : Employ gradient recrystallization (e.g., dichloromethane/ethyl acetate) to isolate high-purity crystals .
Q. How do substituent variations (e.g., Cl vs. F) impact biological activity in related analogs?
- Methodological Answer :
- SAR Studies : Compare inhibition profiles (e.g., enzyme assays) of analogs like N-(3-chlorophenyl) and N-(3,4-difluorophenyl) derivatives. Increased electronegativity (F substituents) may enhance binding affinity to target proteins .
- Crystallographic Analysis : Correlate substituent-induced conformational changes (e.g., ring planarity) with activity trends .
Q. What advanced techniques resolve ambiguities in hydrogen bonding networks for polymorphic forms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
